molecular formula C16H22N2O2 B1463477 tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate CAS No. 1228552-55-3

tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B1463477
CAS No.: 1228552-55-3
M. Wt: 274.36 g/mol
InChI Key: RHZSMRDQSXBYML-UHFFFAOYSA-N
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Description

“tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate” is a chemical compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • One study details a method for synthesizing tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate derivatives as intermediates in biologically active compounds like omisertinib (AZD9291), highlighting an efficient synthetic route with an 81% yield through steps of acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
  • Another study explores carbamate derivatives' crystal structure, showcasing an interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, emphasizing the structural diversity and potential for molecular engineering (Das et al., 2016).

Potential Applications

  • Research into the bisindole marine alkaloid Topsentin analogs, using this compound derivatives, investigated their utility in anticancer assays. Despite limited activity in some compounds, this work underscores the exploration of such derivatives in drug development (Carbone et al., 2013).
  • Another area of research includes the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, highlighting the potential for creating novel organic compounds with specific biological activities (Velikorodov et al., 2011).
  • The study on antihypertensive indole derivatives demonstrates the varied biological activities of this compound derivatives, further emphasizing their potential in medicinal chemistry (Kreighbaum et al., 1980).

Properties

IUPAC Name

tert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZSMRDQSXBYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679887
Record name tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-55-3
Record name tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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